3-Methylquinoxalin-5-amine

Übersicht

Beschreibung

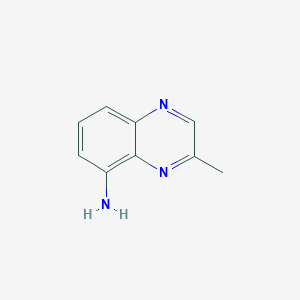

3-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the third position and an amine group at the fifth position of the quinoxaline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-Methylquinoxalin-5-amine involves the reduction of 2-methyl-8-nitroquinoxaline. The process typically includes the following steps :

- Dissolving 2-methyl-8-nitroquinoxaline in methanol.

- Adding a 20% aqueous solution of titanium trichloride dropwise at 0°C.

- Warming the reaction solution to room temperature and stirring for an additional hour.

- Concentrating the mixture under reduced pressure.

- Neutralizing the resultant with an aqueous sodium carbonate solution.

- Extracting the mixture with ethyl acetate.

- Drying the organic layers over magnesium sulfate, filtering, and concentrating under reduced pressure.

- Purifying the residue by silica gel column chromatography using chloroform as the eluent.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylquinoxalin-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can further modify the quinoxaline ring.

Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

3-Methylquinoxalin-5-amine has a wide range of applications in scientific research :

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and antiviral properties.

Medicine: Quinoxaline derivatives are being explored for their potential use in treating various diseases, including cancer, AIDS, and schizophrenia.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, quinoxaline derivatives have been shown to inhibit bacterial and fungal growth by interfering with their metabolic pathways. Additionally, they can modulate the activity of neurotransmitters, making them potential candidates for treating neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound of 3-Methylquinoxalin-5-amine, lacking the methyl and amine groups.

2-Methylquinoxaline: A derivative with a methyl group at the second position.

5-Nitroquinoxaline: A derivative with a nitro group at the fifth position.

Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group on the quinoxaline ring. This combination enhances its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Biologische Aktivität

3-Methylquinoxalin-5-amine is a derivative of quinoxaline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications supported by recent research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives has been a focus of recent studies aimed at enhancing their biological efficacy. The structure-activity relationship (SAR) has been explored to determine how modifications to the quinoxaline core influence biological activity.

- Synthesis Methods : Various synthetic routes have been employed to obtain this compound derivatives. These methods include microwave-assisted synthesis and traditional heating techniques, which have shown varying degrees of efficiency and yield .

- SAR Insights : Research indicates that the presence of specific functional groups significantly impacts the biological activity of these compounds. For instance, derivatives with hydrophobic terminal groups exhibited enhanced cytotoxicity against cancer cell lines compared to their more polar counterparts .

Anticancer Activity

This compound has shown promising anticancer properties, particularly as a VEGFR-2 inhibitor:

- VEGFR-2 Inhibition : A series of studies have demonstrated that certain derivatives exhibit significant inhibition of the VEGFR-2 pathway, which is crucial for tumor angiogenesis. For example, compound 11e was identified as a potent VEGFR-2 inhibitor with an IC50 value indicating effective inhibition in vitro against HepG-2 and MCF-7 cancer cell lines .

- Apoptotic Induction : Further investigations revealed that these compounds induce apoptosis in cancer cells through mechanisms involving caspase activation (caspase-3 and caspase-9) and modulation of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored:

- Broad-Spectrum Activity : Compounds containing the quinoxaline nucleus have demonstrated antibacterial and antifungal activities. For instance, some derivatives showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives in various biological assays:

- Study on Cytotoxicity : In a comparative study, several 3-methylquinoxaline derivatives were tested against human cancer cell lines (HepG-2 and MCF-7). The most active compounds exhibited IC50 values ranging from 0.29 to 0.90 µM, indicating their potential as effective anticancer agents .

- Antimicrobial Screening : Another study focused on synthesizing new quinoxaline derivatives incorporating aromatic aldehydes. The synthesized compounds were screened for antimicrobial activity, revealing significant efficacy against both Gram-positive and Gram-negative bacteria .

Research Findings Overview

| Activity Type | Compound | Cell Line/Pathogen | IC50/MIC Value | Mechanism |

|---|---|---|---|---|

| Anticancer | 11e | HepG-2 | 0.29 µM | VEGFR-2 Inhibition, Apoptosis |

| Anticancer | Various | MCF-7 | 0.90 µM | Caspase Activation |

| Antimicrobial | 5a | Staphylococcus aureus | 0.78 µg/mL | Bacterial Cell Wall Disruption |

| Antimicrobial | 5b | Escherichia coli | 0.60 µg/mL | Bacterial Cell Wall Disruption |

Eigenschaften

IUPAC Name |

3-methylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZGIJQANGIGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311246 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19031-43-7 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19031-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.